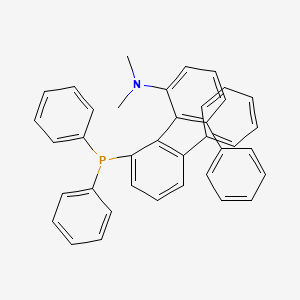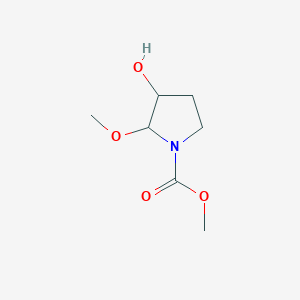
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is a heterocyclic organic compound that features both pyrrole and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole typically involves the reaction of 1H-imidazole with a suitable pyrrole derivative. One common method is the alkylation of 1H-imidazole with 3-(2,5-dihydro-1H-pyrrol-1-yl)propyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imidazole and pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or NaOH.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid and pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole and pyrrole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole and pyrrole derivatives.
Applications De Recherche Scientifique
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(2,5-Dihydro-1H-pyrrol-1-yl)-3-(1H-imidazol-1-yl)propane
- **2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl-1H-imidazole
- **3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl-1H-imidazole
Uniqueness
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets. Its combination of pyrrole and imidazole rings provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
5-[3-(2,5-dihydropyrrol-1-yl)propyl]-1H-imidazole |
InChI |
InChI=1S/C10H15N3/c1-2-6-13(5-1)7-3-4-10-8-11-9-12-10/h1-2,8-9H,3-7H2,(H,11,12) |
Clé InChI |
FBFLKSDTDKIJPT-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN1CCCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

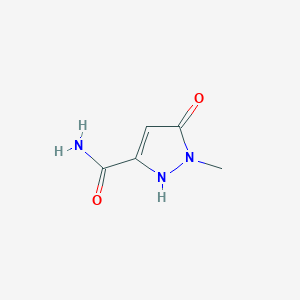
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)

![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
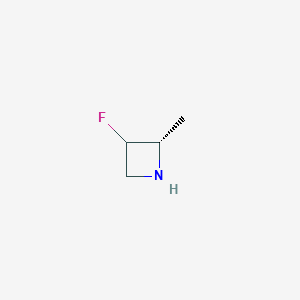
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
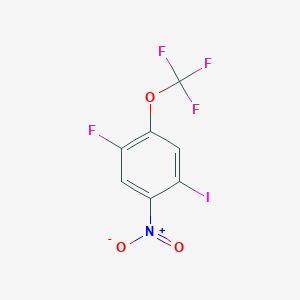
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
